Boc-D-Glu(OMe)-OHDCHA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

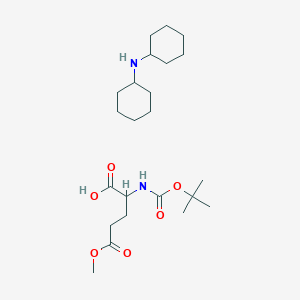

It is characterized by its molecular formula C11H19NO6 C12H23N and a molecular weight of 442.6 . This compound is a derivative of glutamic acid, where the carboxyl group is protected by a tert-butoxycarbonyl (Boc) group, and the gamma carboxyl group is esterified with methanol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Glu(OMe)-OHDCHA typically involves the protection of the amino group of D-glutamic acid with a Boc group, followed by esterification of the gamma carboxyl group with methanol. The reaction conditions often include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent. The final product is obtained by reacting the intermediate with dicyclohexylamine (DCHA) to form the salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-D-Glu(OMe)-OHDCHA undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: It can participate in peptide coupling reactions using reagents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: Dicyclohexylcarbodiimide (DCC) or HATU in dimethylformamide (DMF)

Major Products Formed

Hydrolysis: D-glutamic acid and methanol.

Deprotection: D-glutamic acid gamma methyl ester.

Coupling: Peptide chains with this compound as a building block

Applications De Recherche Scientifique

Boc-D-Glu(OMe)-OHDCHA has various applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic effects in the treatment of inflammatory diseases and cancer.

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.

Mécanisme D'action

The mechanism of action of Boc-D-Glu(OMe)-OHDCHA involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling reactions at the carboxyl group. The ester group can be hydrolyzed to yield the free carboxylic acid, which can then participate in further coupling reactions. The dicyclohexylamine salt form enhances the solubility and stability of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-D-Glu(OBzl)-OH: N-alpha-t-Butyloxycarbonyl-D-glutamic acid gamma-benzyl ester.

Boc-D-Glu(OTBu)-OH: N-alpha-t-Butyloxycarbonyl-D-glutamic acid gamma-tert-butyl ester.

Boc-D-Glu-OMe: N-alpha-t-Butyloxycarbonyl-D-glutamic acid gamma-methyl ester .

Uniqueness

Boc-D-Glu(OMe)-OHDCHA is unique due to its dicyclohexylamine salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in peptide synthesis and other applications where solubility and stability are critical .

Activité Biologique

Boc-D-Glu(OMe)-OHDCHA, also known as N-tert-Butoxycarbonyl-D-glutamic acid 1-methyl ester dicyclohexylamine salt, is a derivative of glutamic acid that plays a significant role in biochemical applications, particularly in peptide synthesis. This compound is notable for its protective group, which allows for selective chemical reactions, making it a valuable reagent in organic chemistry and biological studies.

This compound has the following chemical properties:

- Molecular Formula : C₁₂H₂₁N₁O₆

- Molecular Weight : 275.298 g/mol

- Density : 1.1 g/cm³

- Melting Point : 45 °C

- Boiling Point : 370.9 °C at 760 mmHg

The synthesis involves several key steps:

- Protection of the Amino Group : The amino group of D-glutamic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

- Esterification : The carboxyl group undergoes esterification with methanol and a catalyst to form Boc-D-Glu(OMe)-OH.

- Formation of DCHA Salt : The final step involves reacting Boc-D-Glu(OMe)-OH with dicyclohexylamine (DCHA) to yield the salt form .

The primary mechanism of action for this compound revolves around the protection of the amino group. The Boc group prevents unwanted reactions at this site, allowing for targeted reactions at other functional groups. This selectivity is crucial in multi-step organic syntheses, where precise control over reactivity is required.

Biological Activity and Applications

This compound is utilized in various biological contexts:

- Peptide Synthesis : It serves as a building block in the synthesis of peptides, where the protected amino group facilitates the formation of peptide bonds without interference from side reactions.

- Enzyme Studies : This compound is employed in investigations into enzyme mechanisms and protein structure, providing insights into how modifications influence biological activity .

- Drug Development : It plays a role in developing peptide-based pharmaceuticals, contributing to drug design by acting as a versatile intermediate .

Case Studies and Research Findings

Several studies highlight the utility and effectiveness of this compound:

- Peptide Synthesis Optimization :

- Cellular Investigations :

- Comparative Analysis with Other Protecting Groups :

Comparison with Similar Compounds

| Compound Name | Type | Advantages |

|---|---|---|

| Boc-L-Glu(OMe)-OH | L-isomer | Similar applications in synthesis |

| Fmoc-D-Glu(OMe)-OH | Fluorenylmethyloxycarbonyl | Easier removal but less stable |

| Cbz-D-Glu(OMe)-OH | Benzyloxycarbonyl | Good stability but more complex |

This compound stands out due to its specific stereochemistry (D-isomer) and the balance it provides between stability and ease of removal during synthesis processes.

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTKIKGXLIBFAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.